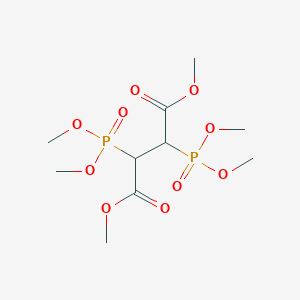
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate is a chemical compound with the molecular formula C10H20O10P2 and a molecular weight of 362.207 g/mol . This compound is characterized by the presence of two dimethoxyphosphoryl groups attached to a butanedioate backbone. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
The synthesis of dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate typically involves the reaction of butanedioic acid derivatives with dimethoxyphosphorylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways involving phosphorus-containing substrates.
Mecanismo De Acción
The mechanism of action of dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in phosphorus metabolism. The pathways involved include phosphorylation and dephosphorylation processes, which are crucial for various biochemical functions .
Comparación Con Compuestos Similares
Dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate can be compared with other similar compounds such as:
Dimethyl 2,3-bis(dichlorophosphoryl)butanedioate: This compound has dichlorophosphoryl groups instead of dimethoxyphosphoryl groups, leading to different reactivity and applications.
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate:
The uniqueness of this compound lies in its specific reactivity and versatility in various chemical and biochemical applications.
Propiedades
Número CAS |
2901-37-3 |
|---|---|
Fórmula molecular |
C10H20O10P2 |
Peso molecular |
362.21 g/mol |
Nombre IUPAC |
dimethyl 2,3-bis(dimethoxyphosphoryl)butanedioate |
InChI |
InChI=1S/C10H20O10P2/c1-15-9(11)7(21(13,17-3)18-4)8(10(12)16-2)22(14,19-5)20-6/h7-8H,1-6H3 |
Clave InChI |
SRALCDHBBJBQNR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(C(=O)OC)P(=O)(OC)OC)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)
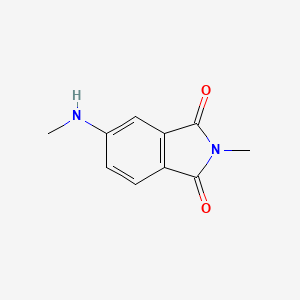

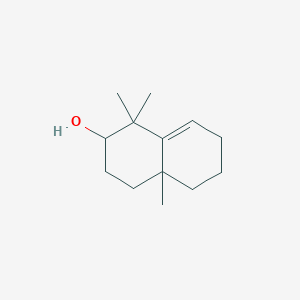
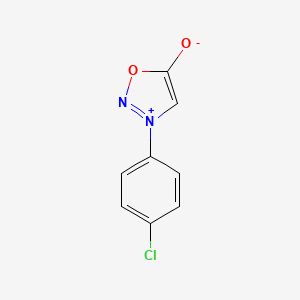
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
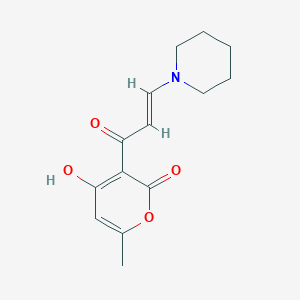
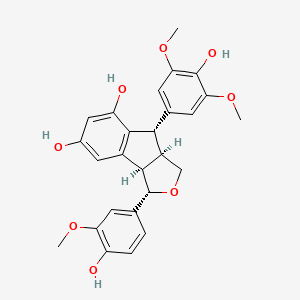
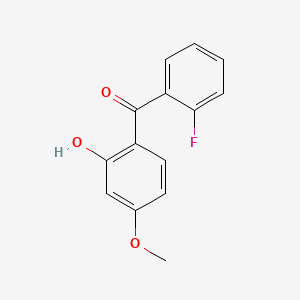
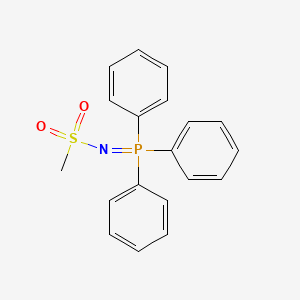
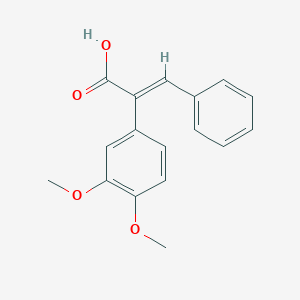
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
